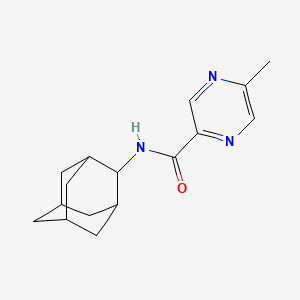
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 2-adamantylamine with 5-methylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated cation-exchange resins, has been explored for the efficient synthesis of adamantane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide is used as a building block in organic synthesis due to its stable adamantyl group, which can enhance the stability and lipophilicity of the resulting compounds .
Biology: The compound has been studied for its potential biological activities, including antiviral and antibacterial properties. The adamantyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents .
Medicine: Adamantane derivatives, including this compound, have been explored for their potential use in drug delivery systems. The unique structure of adamantane allows for the development of targeted drug delivery mechanisms .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-performance materials, such as thermally stable polymers and high-energy fuels .
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Hemantane: A derivative with analgesic and anti-inflammatory properties.
Uniqueness: N-(2-adamantyl)-5-methylpyrazine-2-carboxamide is unique due to the presence of both the adamantyl group and the pyrazine ring. This combination provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-9-7-18-14(8-17-9)16(20)19-15-12-3-10-2-11(5-12)6-13(15)4-10/h7-8,10-13,15H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQJDQHOMNCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
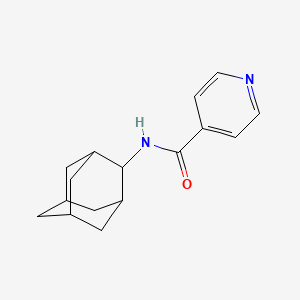
![2-(2-azaspiro[4.5]decan-2-yl)-N-methylpyridine-3-carboxamide](/img/structure/B7620872.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7620881.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7620884.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-2-yl)methanone](/img/structure/B7620892.png)
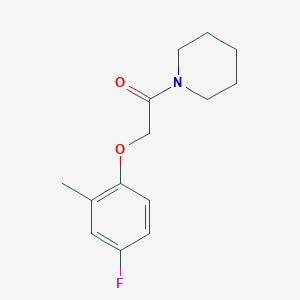
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone](/img/structure/B7620899.png)

![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7620925.png)
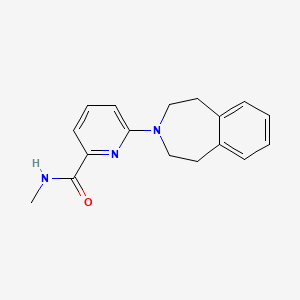
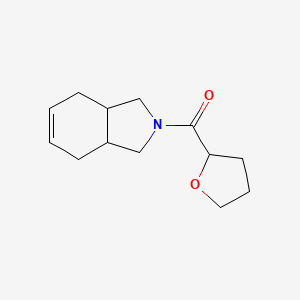
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-thiophen-2-ylmethanone](/img/structure/B7620948.png)
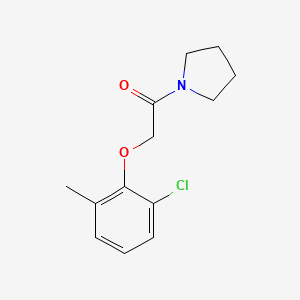
![[(2R)-1-thieno[3,2-b]pyridin-7-ylpyrrolidin-2-yl]methanol](/img/structure/B7620956.png)
